molecular formula C19H18N2O4 B554779 Benzyloxycarbonyltryptophan CAS No. 7432-21-5

Benzyloxycarbonyltryptophan

Cat. No. B554779
CAS RN: 7432-21-5
M. Wt: 338.4 g/mol
InChI Key: AHYFYYVVAXRMKB-KRWDZBQOSA-N
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Description

Benzyloxycarbonyltryptophan is a chemical compound with the molecular formula C19H18N2O4 . It is a type of peptide that has been studied for its various properties .


Synthesis Analysis

The synthesis of Benzyloxycarbonyltryptophan involves complex chemical reactions. Retrosynthetic analysis is a method used by organic chemists to draw an imaginary line from a target molecule to available precursors . In the case of peptides like Benzyloxycarbonyltryptophan, solid-phase peptide synthesis (SPPS) is often used .


Molecular Structure Analysis

The molecular structure of Benzyloxycarbonyltryptophan is characterized by its molecular formula C19H18N2O4 and a molecular weight of 338.4 g/mol . The InChIKey of Benzyloxycarbonyltryptophan is AHYFYYVVAXRMKB-KRWDZBQOSA-N .


Chemical Reactions Analysis

The chemical reactions involving Benzyloxycarbonyltryptophan are complex and can be influenced by various factors. Machine learning algorithms have been developed and proved successful in the task of chemical reaction prediction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyloxycarbonyltryptophan are crucial for its function. One study reported the solid–liquid equilibrium solubility and solvent effects of N-benzyloxycarbonyl-l-tryptophan in monosolvent systems .

Scientific Research Applications

  • Biology and Biochemistry : Tryptophan is the largest of all twenty amino acids in the translational toolbox. Its side chain is indole, which is aromatic with a binuclear ring structure. It plays a crucial role in protein synthesis and is essential in the animal diet. Several tryptophan derivatives, namely tryptophylquinone, oxitriptan, serotonin, melatonin, and tryptophol, have specialized functions.

  • Metabolic Engineering : Tryptophan metabolism has been a subject of interest in metabolic engineering. For instance, predictive engineering and optimization of tryptophan metabolism in yeast have been conducted, leading to improved tryptophan titers and productivity .

  • Ethnobotany : While specific use of “Benzyloxycarbonyltryptophan” in ethnobotany is not documented, the study of plants (which includes understanding the role of various plant compounds like tryptophan) is central to ethnobotany. This field explores the relationships between plant diversity and cultural diversity, as well as the perception, use, and management of plant resources.

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFYYVVAXRMKB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225332
Record name Benzyloxycarbonyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonyltryptophan

CAS RN

7432-21-5
Record name Benzyloxycarbonyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7432-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyloxycarbonyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
E Kasafirek, V Rábek, J Rudinger… - Collection of …, 1966 - cccc.uochb.cas.cz
… Ie and Id and the tetrapeptide derivative Ih were prepared by acylation of S-benzylcysteinyltyrosine ethyl ester1 with benzyloxycarbonyl-O~ benzyltyrosine, benzyloxycarbonyltryptophan…
Number of citations: 34 cccc.uochb.cas.cz
M Ohno, TF Spande, B Witkop - Journal of the American Chemical …, 1970 - ACS Publications
N-Acetylated derivatives of tryptophan and tryptamine (1-4) in phosphate buffer at pH 9 with N-bromo-succinimide (NBS) or in methylene chloride containing triethylaminewith f-butyl …
Number of citations: 92 pubs.acs.org
J Navarro, M Abdel Ghany, E Racker - Biochemistry, 1982 - ACS Publications
… methyl ketone, and benzyloxycarbonyltryptophan chloromethyl ketone were gifts from Dr. J. … ketone; Z-TrpCH2C1, benzyloxycarbonyltryptophan chloromethyl ketone; Ac-PheGly-Ala-Leu…
Number of citations: 41 pubs.acs.org
T Hino, S Kodato, K Takahashi, H Yamaguchi… - Tetrahedron …, 1978 - Elsevier
Dye-sensitized photooxygenation of Nb-methoxycarbonyltryptamines and tryptophan methyl ester in methanol at O" has been disclosed to give 5a-hydroperoxypyrroloindoles(1) which …
Number of citations: 43 www.sciencedirect.com
ME Gustafson, D Miller, PJ Davis… - Journal of the …, 1977 - pubs.rsc.org
Using N-benzyloxycarbonyl-(2S,3R)- and -(2S, 3S)-[3-14C, 3-3H]tryptophan it was shown that the side-chain dehydrogenation of N-benzyloxycarbonyltryptophan by Chromobacterium …
Number of citations: 2 pubs.rsc.org
VV Ryakhovsky, GA Khachiyan… - Beilstein Journal of …, 2008 - beilstein-journals.org
Melanotan II is a synthetic cyclic heptapeptide used to prevent a sunlight-induced skin cancer by stimulating the skin tanning process. In this paper we report the first solution phase …
Number of citations: 16 www.beilstein-journals.org
M Nakagawa, T Hino - Kynurenine and Serotonin Pathways: Progress in …, 1991 - Springer
… derivative 5 in methanol-HCl at room temperature (Nakagawa, 1980) we reexamined proflavine-sensitized photooxygenation of tryptophan and Nb-benzyloxycarbonyltryptophan in …
Number of citations: 3 link.springer.com
M Hassani, W Cai, KH Koelsch, DC Holley… - Journal of medicinal …, 2008 - ACS Publications
… In a 100 mL round-bottomed flask equipped with a magnetic stirring bar and argon flow was placed benzyloxycarbonyltryptophan sec-butyl amide (23, 0.5 g, 1.3 mmol) and 30 mL of dry …
Number of citations: 41 pubs.acs.org
M Nakagawa, T Hino - Kynurenine and Serotonin Pathways …, 2013 - books.google.com
… derivative 5 in methanol-HCl at room temperature (Nakagawa, 1980) we reexamined proflavine-sensitized photooxygenation of tryptophan and Nb-benzyloxycarbonyltryptophan in …
Number of citations: 0 books.google.com
H Dyke, PG Steel, EJ Thomas - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
The optically active (5R)-5-indolylmethylpyrrolidin-2-one (5) has been prepared from N-benzyloxycarbonyltryptophan methyl ester (7), and incorporated into a total synthesis of …
Number of citations: 21 pubs.rsc.org

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